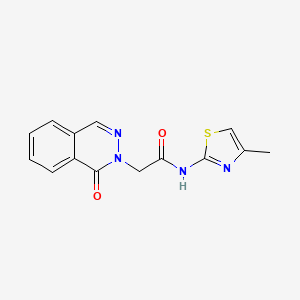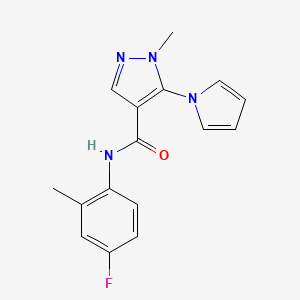![molecular formula C19H19N3O2 B7497678 5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction.
Mécanisme D'action
5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide selectively binds to the CRF receptor, preventing the binding of endogenous CRF. This results in a reduction in the activation of the hypothalamic-pituitary-adrenal (HPA) axis and the release of stress hormones, such as cortisol. This compound also reduces the activity of the amygdala, a brain region involved in emotional processing and stress response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that this compound reduces anxiety-like behavior in animal models, as well as symptoms of depression. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to reduce the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide is its high selectivity for the CRF receptor, allowing for specific targeting of this pathway. This compound also has a favorable safety profile, with low toxicity and few side effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some applications.
Orientations Futures
There are several potential future directions for research on 5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression in humans. Another potential application is in the treatment of addiction, particularly for drugs of abuse that activate the CRF system. Further research is also needed to elucidate the mechanisms underlying the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Overall, this compound represents a promising therapeutic target for a range of diseases and conditions.
Méthodes De Synthèse
The synthesis of 5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide involves the reaction of cyclopropylamine with 2-bromo-1-(2-methoxynaphthalen-1-yl)ethanone, followed by cyclization with hydrazine hydrate and carboxylation with carbon dioxide. This method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide has been widely used in scientific research to investigate the role of CRF in various diseases. Studies have shown that CRF plays a crucial role in the regulation of stress response, anxiety, and depression. This compound has been shown to block the effects of CRF, leading to a reduction in stress-induced behaviors and symptoms of anxiety and depression.
Propriétés
IUPAC Name |
5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-24-18-9-8-12-4-2-3-5-14(12)15(18)11-20-19(23)17-10-16(21-22-17)13-6-7-13/h2-5,8-10,13H,6-7,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMHCBYDWSMNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC(=O)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![N-[(2-bromophenyl)methyl]-N-methyl-2-methylsulfonylbenzamide](/img/structure/B7497642.png)
![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![1-[4-(2,3-dihydroindol-1-ylmethyl)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B7497662.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)

![ethyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B7497681.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)
